molecular formula C24H24N4O3S3 B2640985 2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1112419-12-1

2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No. B2640985
CAS RN: 1112419-12-1
M. Wt: 512.66
InChI Key: VWWZSWNFHHPRBR-UHFFFAOYSA-N
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Description

2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3S3 and its molecular weight is 512.66. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • Synthesized derivatives of thieno[3,2-d]pyrimidine, including compounds structurally related to the chemical , have demonstrated significant antitumor activity. These compounds were found to be effective against human cancer cell lines such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Antimicrobial Agents

  • Novel thiazolidinone derivatives containing a thieno[d]pyrimidine-4-one moiety, similar to the compound , have been synthesized and shown to possess potent antimicrobial activity against various bacteria and fungal strains (El Azab & Abdel-Hafez, 2015).

Anti-Inflammatory and Analgesic Agents

  • Compounds derived from thiazolopyrimidines, related to the chemical , were synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies revealed significant potential in treating conditions related to inflammation and pain (Abu‐Hashem et al., 2020).

Antibacterial Activity

  • Synthesized derivatives of pyrimido[1,2-a][1,3,5]triazin-6-ones, structurally akin to the compound of interest, have exhibited notable antibacterial activity against E. coli and S. aureus cultures (Quy et al., 2022).

Antiparkinsonian Activity

  • Certain thiazolo[4,5-d]pyrimidine derivatives, related to the compound , were found to exhibit significant antiparkinsonian activity, suggesting potential use in the treatment of Parkinson's disease (Azam et al., 2009).

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S3/c1-4-31-18-11-9-17(10-12-18)28-21-20(34-24(28)32)22(30)27(3)23(26-21)33-14-19(29)25-13-16-7-5-15(2)6-8-16/h5-12H,4,13-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWZSWNFHHPRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NCC4=CC=C(C=C4)C)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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